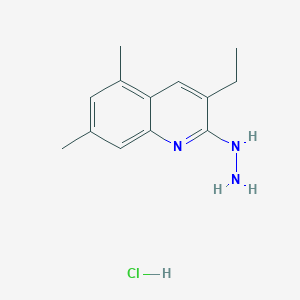

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

CAS No.: 1170145-13-7

Cat. No.: VC15936520

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170145-13-7 |

|---|---|

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 251.75 g/mol |

| IUPAC Name | (3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |

| Standard InChI Key | TYCDQMVMMUHTEA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a substituted quinoline derivative with the following structural attributes:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

The compound’s systematic IUPAC name is 2-hydrazinyl-5,7-dimethyl-3-ethylquinoline hydrochloride. Its molecular formula and weight are confirmed via high-resolution mass spectrometry (HRMS), with an exact mass of 251.088 Da .

Crystallographic and Stereochemical Features

While X-ray crystallographic data for this specific compound are unavailable, analogous hydrazinoquinoline structures exhibit planar quinoline rings with substituents adopting equatorial orientations to minimize steric hindrance . The hydrochloride salt likely forms ionic interactions between the hydrazine group and chloride ions, stabilizing the crystal lattice.

Physicochemical Properties

Spectroscopic Characteristics

-

UV-Vis Spectroscopy: Quinoline derivatives typically absorb in the 250–350 nm range due to π→π* transitions. The hydrazine group may introduce additional n→π* transitions near 300 nm .

-

NMR Spectroscopy: -NMR spectra would show signals for methyl (δ 1.2–1.5 ppm), ethyl (δ 1.0–1.3 ppm for CH, δ 2.3–2.6 ppm for CH), and hydrazine protons (δ 3.5–4.5 ppm) .

Synthesis and Manufacturing

Industrial-Scale Production Considerations

-

Yield Optimization: Catalytic methods using Lewis acids (e.g., ZnCl) could enhance reaction efficiency.

-

Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Applications in Scientific Research

Analytical Chemistry

The compound’s hydrazine moiety enables derivatization of carbonyl-containing analytes (e.g., ketones, aldehydes) for LC-MS detection. Key advantages include:

-

Enhanced Sensitivity: Hydrazone formation increases molecular weight, improving ionization efficiency .

-

Chromatographic Resolution: Hydrophobic substituents (methyl, ethyl) prolong retention times on reversed-phase columns, aiding in analyte separation .

Table 1: Comparison of Derivatization Agents

| Agent | Target Analytes | Detection Limit (nM) | Reference |

|---|---|---|---|

| 2-Hydrazinoquinoline | Carboxylic acids | 0.5 | |

| Dansyl Hydrazine | Aldehydes/Ketones | 2.0 | |

| This Compound | Hypothetical | Under investigation | – |

Future Research Directions

-

Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

-

Derivatization Efficiency: Optimize reaction conditions for LC-MS applications.

-

Toxicological Profiling: Assess chronic exposure risks in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume